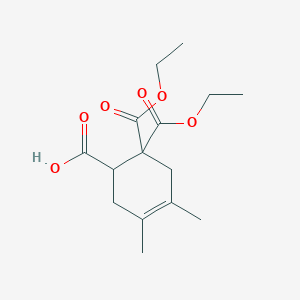
6,6-Bis(ethoxycarbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Bis(ethoxycarbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is a useful research compound. Its molecular formula is C15H22O6 and its molecular weight is 298.335. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Bis(ethoxycarbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid typically involves the following steps:
Step 1: Starting with a cyclohexene derivative, subjecting it to esterification reactions to introduce ethoxycarbonyl groups.
Step 2: Methyl groups can be introduced via alkylation reactions.
Reaction Conditions: The reactions require specific catalysts, appropriate temperatures, and solvents to ensure successful synthesis.
Industrial Production Methods:
In industrial settings, the production process may involve large-scale esterification and alkylation reactions, utilizing continuous flow reactors to enhance efficiency and yield. Precise control over reaction parameters is crucial to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions where the ethoxycarbonyl groups are oxidized to carboxylic acids.
Reduction: Reduction reactions can reduce the ethoxycarbonyl groups to primary alcohols.
Substitution: Substitution reactions may replace one of the ethoxycarbonyl groups with another functional group.
Common Reagents and Conditions:
Oxidation: Often requires oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride are used.
Substitution: Various nucleophiles and appropriate catalysts can facilitate substitution reactions.
Major Products:
Oxidation products include carboxylic acids.
Reduction products include primary alcohols.
Substitution products depend on the nucleophile used in the reaction.
Scientific Research Applications: 6,6-Bis(ethoxycarbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid finds applications in several research domains:
Chemistry: Used in synthesis of complex organic molecules, studying reaction mechanisms, and exploring new catalytic processes.
Biology: Investigated for potential use in developing pharmaceuticals due to its unique structure.
Medicine: May serve as a building block for drug synthesis or as a model compound for studying biological interactions.
Industry: Employed in the production of specialized polymers and materials with desired chemical properties.
Mechanism of Action: The compound's effects are exerted through its interaction with various molecular targets and pathways. Its ester groups can participate in hydrolysis reactions, releasing active species that may interact with enzymes or receptors in biological systems. The cyclohexene ring structure can serve as a scaffold for binding with specific proteins, influencing biochemical pathways.
Comparison with Similar Compounds: When compared to similar compounds such as 3,4-dimethylcyclohex-3-ene-1-carboxylic acid or 6,6-bis(methoxycarbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid, this compound stands out due to its unique substitution pattern. The presence of multiple ethoxycarbonyl groups enhances its reactivity and potential for diverse chemical modifications, making it a versatile tool in chemical synthesis and research.
Other similar compounds include:
6,6-Bis(methoxycarbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
3,4-Dimethylcyclohex-3-ene-1-carboxylic acid
Propriétés
IUPAC Name |
6,6-bis(ethoxycarbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O6/c1-5-20-13(18)15(14(19)21-6-2)8-10(4)9(3)7-11(15)12(16)17/h11H,5-8H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAVBVPQDROEIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(=C(CC1C(=O)O)C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-ethyl-N-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2994537.png)
![4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]-piperidine hydrochloride](/img/new.no-structure.jpg)
![N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2994540.png)

![ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate](/img/structure/B2994543.png)
![1-[(3-bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2994547.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,2-oxazolidine-3-carboxylic acid](/img/structure/B2994552.png)
![2-{N-[(3,5-dimethoxyphenyl)methyl]acetamido}acetic acid](/img/structure/B2994553.png)

